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molecular formula C15H21ClO B8750551 3,5-Di-t-butylbenzoyl chloride CAS No. 14377-33-4

3,5-Di-t-butylbenzoyl chloride

Cat. No. B8750551
M. Wt: 252.78 g/mol
InChI Key: HZBWOZJDPPOMOM-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

3,5-Di-t-butyl benzoic acid (9.80 g, 41.81 mmol) was dissolved in SOCl2 (29.9 g, 118.9 mmol) and the light yellow solution was refluxed for three hours under argon with a NaOH trap to neutralize any acidic vapors. The reaction was cooled to room temperature and excess SOCl2 was evaporated under vacuum (liquid N2 trap). The resulting oil was dissolved in dry toluene (100 mL) and the resulting solution was evaporated under vacuum to give 3,5-di-t-butylbenzoyl chloride as a light yellow-green oil (10.5 g, 99% yield).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
29.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8](O)=[O:9])([CH3:4])([CH3:3])[CH3:2].O=S(Cl)[Cl:20]>>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8]([Cl:20])=[O:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)C(C)(C)C
Name
Quantity
29.9 g
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the light yellow solution was refluxed for three hours under argon with a NaOH trap
Duration
3 h
CUSTOM
Type
CUSTOM
Details
excess SOCl2 was evaporated under vacuum (liquid N2 trap)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dry toluene (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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